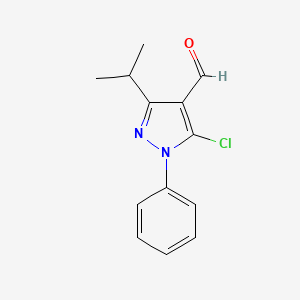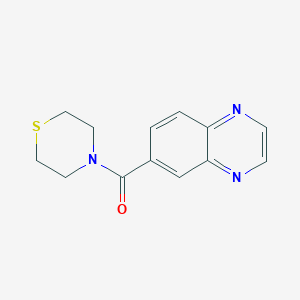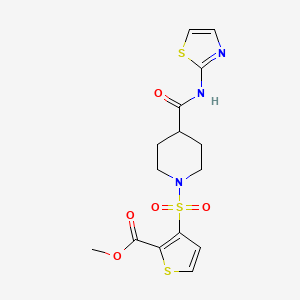![molecular formula C20H22N4O3S B2786077 N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide CAS No. 256458-63-6](/img/structure/B2786077.png)
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide, also known as GW-501516, is a synthetic drug that belongs to a class of compounds called selective androgen receptor modulators (SARMs). It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but its ability to enhance endurance and stamina has led to its use as a performance-enhancing drug by athletes and bodybuilders. In
Mécanisme D'action
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. PPAR-delta is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR-delta leads to increased fatty acid oxidation, increased glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and stamina, improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. It has also been shown to increase muscle fiber size and improve muscle strength.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also has a long half-life and can be administered orally. However, there are also some limitations to its use in lab experiments. It has a narrow therapeutic window and can cause toxicity at high doses. It also has the potential to interact with other drugs and supplements.
Orientations Futures
There are several future directions for the study of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide. One area of research is the development of more potent and selective PPAR-delta agonists. Another area of research is the study of the long-term effects of this compound on cardiovascular and metabolic health. Additionally, more research is needed to understand the potential risks and benefits of this compound for athletic performance enhancement.
Méthodes De Synthèse
The synthesis of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide involves several steps. The first step is the synthesis of 4-bromo-1-butene from 1-butanol using hydrogen bromide as a catalyst. The second step is the synthesis of 4-(4-aminophenyl)sulfonylphenylboronic acid from 4-bromo-1-butene using Suzuki coupling reaction. The third step is the synthesis of this compound from 4-(4-aminophenyl)sulfonylphenylboronic acid and 1-(4-chlorobenzyl)-4-methylpiperazine using Buchwald-Hartwig coupling reaction.
Applications De Recherche Scientifique
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential to treat cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, it has been studied for its potential to treat metabolic disorders, such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15(25)22-16-5-7-17(8-6-16)28(26,27)24-13-11-23(12-14-24)20-4-2-3-19-18(20)9-10-21-19/h2-10,21H,11-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNYYLQXNSAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[5-[(4-ethylphenyl)carbamoyl]-2-fluorophenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2785994.png)
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)
![3-(3,4-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2785997.png)
![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2786003.png)
![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2786008.png)


![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2786013.png)


![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2786017.png)